3-Hydroxypropyl acrylate
Overview
Description
3-Hydroxypropyl acrylate (HPA) is a molecule with the formula C6H10O3 . It is an acrylic acid ester used in the manufacturing of polymers and as a feed . It is also known by other names such as Propylene Glycol Monoacrylate and 2-Propenoic acid, 3-hydroxypropyl ester .
Synthesis Analysis
HPA can be synthesized from biodiesel glycerol via integrated microbial and chemical catalysis . It is a vital precursor in the synthesis of natural products and in the development of essential drugs . Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms and its application in a variety of chemical fields have been outlined .Molecular Structure Analysis
The molecular structure of HPA consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 130.142 Da and the monoisotopic mass is 130.062988 Da .Chemical Reactions Analysis
HPA readily undergoes addition reactions with a wide variety of organic and inorganic compounds . It can copolymerize with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils .Physical and Chemical Properties Analysis
HPA is a clear colorless liquid . It has a molecular weight of 130.14 . The density at 25 °C is 1.044 g/mL . It has a boiling point of 77 °C/5 mmHg .Mechanism of Action
Safety and Hazards
HPA is toxic by inhalation and skin absorption . It is corrosive to tissue and may polymerize exothermically if heated or contaminated . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and washing hands thoroughly after handling .
Future Directions
There is a general trend in creating materials in a more sustainable way. The main drivers of this trend are environmental concerns, stricter regulations, fear of fossil fuel depletion, and volatility of crude oil prices . The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . Most of them are yet to be commercialized . Nonetheless, the trend is clear, and it cannot be denied that in the future biobased monomers will be used for resin production .
Properties
IUPAC Name |
3-hydroxypropyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h2,7H,1,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPSOSOOLFHYRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31744-77-1 | |
Details | Compound: 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer | |
Record name | 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31744-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10871349 | |
Record name | 3-Hydroxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2761-08-2 | |
Record name | 2-Propenoic acid, 3-hydroxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-hydroxypropyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8MT5X23F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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